2-methyl-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzamide
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Overview
Description
2-methyl-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a pyridazinone ring, a pyridine ring, and a benzamide moiety. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyridazinone Ring: Starting from a suitable pyridine derivative, the pyridazinone ring can be formed through cyclization reactions.
Attachment of the Benzamide Moiety: The benzamide group can be introduced via amide bond formation, often using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Final Assembly: The final compound is assembled by linking the pyridazinone and benzamide intermediates through appropriate linker chemistry.
Industrial Production Methods
Industrial production of such compounds may involve optimization of the synthetic route to improve yield and scalability. This often includes:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Green Chemistry Approaches: Employing environmentally friendly solvents and reagents.
Process Optimization: Streamlining steps to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups like halides or alkyl groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for therapeutic applications, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Used in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-methyl-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or modulating enzyme activity.
Receptors: Binding to receptors to elicit a biological response.
Pathways: Affecting cellular signaling pathways to produce therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Benzamides: Other benzamide derivatives with varying substituents.
Pyridazinones: Compounds containing the pyridazinone ring with different functional groups.
Pyridine Derivatives: Molecules with the pyridine ring and various substituents.
Uniqueness
2-methyl-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzamide is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
IUPAC Name |
2-methyl-N-[2-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-14-4-2-3-5-16(14)19(25)21-12-13-23-18(24)7-6-17(22-23)15-8-10-20-11-9-15/h2-11H,12-13H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOMRGIUFLRIRAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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